Ethyl 4-methylthiazole-5-carboxylate

Description

The exact mass of the compound Ethyl 4-methylthiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170824. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-methylthiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methylthiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

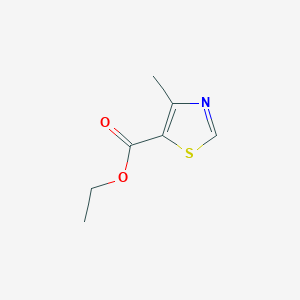

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISQBJLUORKXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942774 | |

| Record name | Ethyl 4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20582-55-2 | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20582-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20582-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Imperative of Structural Integrity in Pharmaceutical Intermediates

An In-depth Technical Guide to the Structural Analysis of Ethyl 4-methylthiazole-5-carboxylate

In the landscape of modern drug discovery and development, the journey from a promising molecular concept to a market-approved therapeutic is paved with rigorous analytical checkpoints. The structural integrity of every component, particularly key intermediates, is non-negotiable. Ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2), a pivotal building block in the synthesis of vital medicines like the third-generation cephalosporin, Cefditoren Pivoxil, and the gout treatment, Febuxostat, exemplifies this principle.[1][2] Its derivatives are also explored for their potential as antileukemic and anticancer agents.[3]

This guide is designed for researchers, medicinal chemists, and process development scientists. It eschews a simple recitation of data, instead adopting the perspective of a senior scientist tasked with unequivocally verifying the structure of a newly synthesized batch of this critical intermediate. We will not merely present data; we will explain the deductive logic behind the analytical strategy, predict the expected outcomes based on first principles, and provide actionable protocols to generate and interpret the necessary data. This document serves as both a reference and a workflow for ensuring the identity, purity, and structural correctness of Ethyl 4-methylthiazole-5-carboxylate.

Chapter 1: Foundational Analysis: Confirming Molecular Weight and Formula

Before delving into the intricacies of atomic connectivity, the first principle of structural analysis is to confirm the molecular formula. For Ethyl 4-methylthiazole-5-carboxylate, the expected formula is C₇H₉NO₂S.[1] Mass spectrometry (MS) is the definitive technique for this purpose.

The Rationale for High-Resolution Mass Spectrometry (HRMS)

While standard, low-resolution MS can confirm the nominal molecular weight, it is insufficient for unambiguous formula determination. For instance, a nominal mass of 171 could correspond to numerous elemental combinations. High-Resolution Mass Spectrometry, typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision is the cornerstone of trustworthy structural validation, allowing for the confident assignment of an elemental composition.

Expected HRMS Result:

-

Molecular Formula: C₇H₉NO₂S

-

Calculated Monoisotopic Mass: 171.0354

-

Acceptance Criterion: The experimentally observed mass should be within ±5 ppm of the calculated mass.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

EI-MS provides valuable structural clues through predictable fragmentation patterns, serving as a fingerprint for the molecule. Upon ionization, the molecular ion (M⁺˙) at m/z 171 is expected, followed by characteristic fragmentation. The most logical fragmentation pathways involve the loss of the ethoxy group from the ester or cleavage of the ester group itself, which helps to confirm the connectivity of the side chain.

Chapter 2: Mapping the Functional Landscape with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of the key structural components of Ethyl 4-methylthiazole-5-carboxylate. The causality here is that molecular bonds vibrate at characteristic frequencies; observing an absorption band is direct evidence for the presence of a specific bond type.

Table 1: Predicted IR Absorption Bands for Ethyl 4-methylthiazole-5-carboxylate

| Wavenumber (cm⁻¹) | Bond Type | Functional Group | Expected Intensity | Rationale |

| ~3100-3150 | C-H Stretch (sp²) | Thiazole Ring | Weak to Medium | Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. |

| ~2900-3000 | C-H Stretch (sp³) | Ethyl & Methyl Groups | Medium | Aliphatic C-H stretching vibrations. |

| ~1710-1730 | C=O Stretch | Ethyl Ester | Strong | This is a highly characteristic and strong absorption for an α,β-unsaturated ester carbonyl. |

| ~1600 & ~1500 | C=N and C=C Stretch | Thiazole Ring | Medium to Weak | Skeletal vibrations of the heterocyclic aromatic ring. |

| ~1250-1300 | C-O Stretch (Ester) | Ethyl Ester | Strong | Characteristic stretching of the C-O bond adjacent to the carbonyl. |

The presence of a strong, sharp peak around 1720 cm⁻¹ is particularly diagnostic, providing compelling evidence for the ester functional group. The absence of broad absorptions in the 3200-3600 cm⁻¹ region would confirm the lack of -OH or -NH₂ groups, distinguishing it from common precursors or side-products.[3]

Chapter 3: The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment, quantity, and connectivity of every proton and carbon atom. For a molecule like Ethyl 4-methylthiazole-5-carboxylate, a combination of ¹H and ¹³C NMR is sufficient for unambiguous structural assignment.

Below is a diagram of the target molecule with atoms numbered for clear NMR assignment.

Caption: Molecular structure of Ethyl 4-methylthiazole-5-carboxylate with key proton environments labeled (a-d).

Proton (¹H) NMR Analysis: A Guided Prediction

We can predict the ¹H NMR spectrum by analyzing the four unique proton environments in the molecule. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) will slightly alter chemical shifts, but the relative positions, multiplicities, and integrations will remain constant.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | C2-H | ~8.5 - 8.8 | Singlet (s) | 1H | This proton is attached to a carbon between two electronegative heteroatoms (N and S), resulting in a significant downfield shift into the aromatic region. No adjacent protons lead to a singlet. |

| b | -OCH₂- | ~4.2 - 4.4 | Quartet (q) | 2H | These protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring protons of the methyl group (n+1 rule). |

| d | C4-CH₃ | ~2.7 - 2.8 | Singlet (s) | 3H | This methyl group is attached to the aromatic thiazole ring, causing a downfield shift compared to a standard alkane. It appears as a singlet due to no adjacent protons. |

| c | -CH₂CH₃ | ~1.3 - 1.4 | Triplet (t) | 3H | These protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring protons of the methylene group. |

Expert Insight: The chemical shift of the C2-H proton (a) is highly diagnostic. In the related compound ethyl 2-amino-4-methylthiazole-5-carboxylate, the electron-donating amino group shields this position, resulting in no observable proton.[3] Its presence as a sharp singlet far downfield is a key confirmation point for the unsubstituted C2 position in our target molecule.

Carbon (¹³C) NMR Analysis: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, confirming the number of unique carbon environments and their nature.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Atom(s) | Predicted δ (ppm) | Rationale |

| Ester C=O | ~162 - 165 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| Thiazole C2 | ~155 - 158 | Similar to the C2-H proton, this carbon is deshielded by the adjacent N and S atoms. |

| Thiazole C4 | ~150 - 153 | This quaternary carbon is part of the aromatic system and substituted with a methyl group. |

| Thiazole C5 | ~128 - 132 | This quaternary carbon is substituted with the electron-withdrawing carboxylate group. |

| Ester -OCH₂- | ~60 - 62 | The carbon is deshielded due to its direct attachment to the electronegative oxygen atom. |

| Thiazole -CH₃ | ~16 - 18 | A typical chemical shift for a methyl group attached to an sp² hybridized carbon. |

| Ester -CH₃ | ~14 - 15 | A standard chemical shift for a terminal methyl group in an ethyl chain. |

Chapter 4: Standard Operating Protocols for Structural Verification

Trustworthiness in analysis comes from robust and reproducible protocols. The following section details the step-by-step methodologies for acquiring the data discussed.

Experimental Workflow Overview

Caption: A self-validating workflow for the structural elucidation of a synthesized compound.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the dried Ethyl 4-methylthiazole-5-carboxylate sample.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Analysis: Integrate the ¹H NMR peaks and assign all signals in both spectra according to the predictions in Tables 2 and 3.

Protocol: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into the ESI or APCI source of a TOF or Orbitrap mass spectrometer.

-

Acquire data in positive ion mode, ensuring the mass range covers the expected m/z of 171.0354.

-

Compare the measured exact mass of the [M+H]⁺ or M⁺˙ ion to the calculated value.

-

-

Infrared (IR) Spectroscopy:

-

If the sample is a solid or low-melting solid, a thin film can be prepared by melting a small amount between two KBr or NaCl plates.[1]

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify and label the key peaks corresponding to the functional groups listed in Table 1.

-

Conclusion: A Synthesis of Evidence

The structural analysis of Ethyl 4-methylthiazole-5-carboxylate is a case study in the application of modern analytical chemistry. It is not one single technique, but the synergistic convergence of evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance that provides an unassailable confirmation of structure. By following the logical workflow and rigorous protocols detailed in this guide, a researcher can move forward with the confidence that their foundational material is structurally sound, thereby ensuring the integrity of their subsequent research and development efforts.

References

- Vertex AI Search. (2025). The Crucial Role of Ethyl 4-methyl-5-thiazolecarboxylate in Modern Drug Synthesis. Google Cloud.

- Zhang, J., et al. (n.d.).

- The Royal Society of Chemistry. (2019).

- ChemBK. (2024).

- ChemicalBook. (2025). Ethyl 2-(3-Formyl-4-hydroxyphenyl)

- National Institutes of Health. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.

- ResearchGate. (2025). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole.

- PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed.

Sources

Ethyl 4-methylthiazole-5-carboxylate CAS number 20582-55-2 properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

Ethyl 4-methylthiazole-5-carboxylate, bearing the CAS number 20582-55-2, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its true significance lies not in its own biological activity, but in its role as a versatile scaffold for the construction of more complex and potent molecules. The strategic placement of the methyl, ethyl carboxylate, and the reactive thiazole ring provides multiple points for chemical modification, making it an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This guide offers a comprehensive overview of its properties, synthesis, and applications, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key properties of Ethyl 4-methylthiazole-5-carboxylate.

Table 1: Physicochemical Properties of Ethyl 4-methylthiazole-5-carboxylate

| Property | Value | Source(s) |

| CAS Number | 20582-55-2 | [2][3][4] |

| Molecular Formula | C₇H₉NO₂S | [2][3][5] |

| Molecular Weight | 171.22 g/mol | [2][5] |

| Appearance | White to light yellow crystalline powder or light yellow to brown liquid | [2][3][6] |

| Melting Point | 23-28 °C (literature values vary) | [2][7] |

| Boiling Point | ~233-256 °C at 760 mmHg (literature values vary) | [5][7] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; less soluble in water. | [5] |

| Purity | Typically available at ≥95% or ≥99% (GC) | [2][3][6] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group attached to the thiazole ring, and a singlet for the proton on the thiazole ring.

-

¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, the ethyl group carbons, and the methyl group carbon. Based on data for similar thiazole derivatives, the aromatic carbons of the thiazole ring would appear in the downfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1715-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations and absorptions characteristic of the thiazole ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (171.22 g/mol ).

Synthesis of Ethyl 4-methylthiazole-5-carboxylate: A Practical Approach

The most common and efficient method for the synthesis of Ethyl 4-methylthiazole-5-carboxylate is a variation of the Hantzsch thiazole synthesis . This classic condensation reaction involves an α-haloketone and a thioamide. In this case, ethyl 2-chloroacetoacetate serves as the α-haloketone, and a suitable thioamide provides the sulfur and nitrogen atoms for the thiazole ring.

Below is a detailed, step-by-step protocol adapted from established procedures for Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thioformamide (or a suitable precursor like formamide in the presence of a thionating agent)

-

Ethanol (absolute)

-

Sodium bicarbonate or a mild base

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Workflow Diagram:

Caption: General laboratory workflow for the Hantzsch synthesis of Ethyl 4-methylthiazole-5-carboxylate.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide in absolute ethanol.

-

Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of a mild base like sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 4-methylthiazole-5-carboxylate.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR, MS) and by determining its physical properties (e.g., melting point).

Reactivity and Chemical Behavior

The thiazole ring in Ethyl 4-methylthiazole-5-carboxylate is an electron-rich aromatic system, which dictates its reactivity. The presence of the electron-withdrawing ethyl carboxylate group at the 5-position influences the electron density of the ring.

-

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern is influenced by the existing substituents.

-

Nucleophilic Attack: The ester functional group is susceptible to nucleophilic attack, allowing for its conversion to other functional groups such as amides or carboxylic acids through hydrolysis.

-

Stability: The compound is generally stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, strong reducing agents, and strong acids and bases.

Applications in Drug Discovery and Development

The primary utility of Ethyl 4-methylthiazole-5-carboxylate is as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2]

-

Pharmaceuticals: It is a crucial building block in the synthesis of several drugs, most notably:

-

Febuxostat: A non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout.

-

Cefditoren pivoxil: A third-generation cephalosporin antibiotic.[7]

-

-

Agrochemicals: The thiazole scaffold is present in a number of pesticides and herbicides, and this compound serves as a valuable starting material for their synthesis.[2]

-

Biochemical Research: It is utilized in laboratory settings for studying metabolic pathways and enzyme activities.[1]

-

Polymer Chemistry: This ester is also involved in the production of specialty polymers.[1]

Reaction Scheme: Role in Febuxostat Synthesis (Simplified)

Caption: Simplified representation of the role of Ethyl 4-methylthiazole-5-carboxylate in the synthesis of Febuxostat.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-methylthiazole-5-carboxylate.

Table 2: Hazard and Safety Information

| Category | Information |

| GHS Hazard Statements | May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |

| First Aid Measures | If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended storage at 0-8 °C.[2] |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Conclusion

Ethyl 4-methylthiazole-5-carboxylate is a foundational building block in synthetic chemistry, offering a reliable and versatile platform for the development of novel pharmaceuticals and other functional molecules. A comprehensive understanding of its properties, a robust synthetic protocol such as the Hantzsch synthesis, and adherence to proper safety and handling procedures are essential for its effective and safe utilization in the laboratory. This guide provides the necessary technical information to empower researchers and scientists in their pursuit of innovation.

References

-

1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. (n.d.). Ethyl 4-Methylthiazole-5-Carboxylate. Retrieved January 11, 2026, from [Link]

-

MDPI. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved January 11, 2026, from [Link]

-

CP Lab Safety. (n.d.). Ethyl 4-methylthiazole-5-carboxylate, min 95%, 100 grams. Retrieved January 11, 2026, from [Link]

-

Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved January 11, 2026, from [Link]

-

ChemBK. (2024). Ethyl 4-methylthiazole-5-carboxylate. Retrieved January 11, 2026, from [Link]

-

PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2015). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. Retrieved January 11, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 4-Methylthiazole-5-carboxylate | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-Methylthiazole-5-Carboxylate: Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chembk.com [chembk.com]

Physical and chemical properties of Ethyl 4-methylthiazole-5-carboxylate

An In-Depth Technical Guide to Ethyl 4-methylthiazole-5-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Thiazole Core in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone in medicinal and materials chemistry. Its unique electronic properties and versatile reactivity make it a "privileged scaffold" – a molecular framework that frequently appears in biologically active compounds and functional materials. Ethyl 4-methylthiazole-5-carboxylate is a prominent member of this family, serving not merely as a stable compound but as a pivotal intermediate and building block. This guide provides an in-depth exploration of its physical, chemical, and functional properties, grounded in established scientific literature and practical application insights for professionals in research, development, and drug discovery.

Molecular Identity and Physicochemical Profile

Ethyl 4-methylthiazole-5-carboxylate is a substituted thiazole derivative recognized for its role as a versatile chemical intermediate.[1][2] Its structure, featuring a methyl group at position 4 and an ethyl carboxylate group at position 5 of the thiazole ring, provides a unique combination of stability and reactivity.

Chemical Structure:

-

IUPAC Name: Ethyl 4-methyl-1,3-thiazole-5-carboxylate[3]

-

Synonyms: 4-Methyl-5-thiazolecarboxylic acid ethyl ester, Ethyl 4-methyl-5-thiazoleactate[3][4]

Core Physical Properties

The physical state and solubility are critical parameters for experimental design, influencing solvent selection, reaction conditions, and purification strategies. The compound is typically a white to light yellow or brown solid or liquid, a variance often dependent on purity.[1][5][6]

| Property | Value | Source(s) |

| Appearance | White to light yellow crystal powder or liquid | [1][5][6] |

| Melting Point | 23-26 °C | [1] |

| Boiling Point | ~233-256 °C at 760 mmHg | [5][6] |

| Density | ~1.198 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); less soluble in water. | [5] |

Stability and Storage

Ethyl 4-methylthiazole-5-carboxylate is stable under standard laboratory conditions.[5] However, its long-term integrity relies on proper storage to prevent degradation.

Causality Behind Storage Protocols: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture and acid/base catalysts. The thiazole ring, while aromatic, can be sensitive to strong oxidizing agents.[5] Therefore, the recommended storage conditions are designed to mitigate these risks.

Recommended Storage Protocol:

-

Container: Store in a tightly sealed, corrosion-resistant container to prevent exposure to moisture and air.[5]

-

Environment: Keep in a cool, dry, and well-ventilated area.[5] A temperature range of 0-8 °C is often recommended for long-term storage.[1]

-

Incompatibilities: Isolate from strong oxidizing agents, heat sources, and open flames.[5]

Spectral and Analytical Characterization

Definitive identification and purity assessment are non-negotiable in scientific research and drug development. Spectroscopic methods provide a fingerprint of the molecule's structure. While raw spectra are proprietary, the scientific literature confirms the use of standard techniques for characterization.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would reveal characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and a proton on the thiazole ring.

-

¹³C NMR: Would show distinct peaks for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl and methyl substituents.[7][8]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ester group and C=N and C-S stretches associated with the thiazole ring.[7][8]

-

Mass Spectrometry (MS): The molecular ion peak would correspond to the compound's molecular weight (171.22 g/mol ), providing confirmation of its identity.[7]

This multi-technique approach ensures a self-validating system for structural confirmation, aligning with the principles of rigorous scientific integrity.

Chemical Reactivity and Synthetic Utility

The value of Ethyl 4-methylthiazole-5-carboxylate lies in its role as a versatile synthetic intermediate.[1] Its reactivity is primarily centered on the ester functional group and the potential for modification of the thiazole core.

-

Ester Group Transformations: The ethyl ester can undergo common reactions such as hydrolysis to the corresponding carboxylic acid (4-methylthiazole-5-carboxylic acid), amidation to form amides, or reduction to the corresponding alcohol. These transformations are fundamental for building more complex molecular architectures.

-

Thiazole Ring Chemistry: The thiazole ring itself is relatively stable but can participate in certain reactions. For instance, the methyl group can be a site for further functionalization.

-

Role as a Building Block: This compound is a key precursor in multi-step syntheses. It provides the core 4-methylthiazole-5-carboxylate structure onto which other functionalities are built to create target molecules with specific biological activities.[1][2]

Synthesis Pathways and Methodologies

The efficient synthesis of Ethyl 4-methylthiazole-5-carboxylate is crucial for its availability in research and industry. Several methods have been reported, with the Hantzsch thiazole synthesis and its variations being a common approach.

One established method involves the reaction of ethyl 2-chloroacetoacetate with a thioamide.[9][10] A practical one-pot synthesis starting from ethyl acetoacetate is also well-documented.[7]

Example One-Pot Synthesis Protocol

This protocol is adapted from a published procedure for a related derivative, illustrating a common and efficient pathway.[7] The causality behind this one-pot approach is efficiency; it avoids the isolation of intermediates, saving time, materials, and potentially increasing overall yield.

Workflow: One-Pot Synthesis of Thiazole Derivatives

Caption: One-pot synthesis workflow for thiazole carboxylates.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, a mixture of ethyl acetoacetate (1.0 eq) in a solvent system like water and Tetrahydrofuran (THF) is cooled to below 0°C.[7]

-

Bromination: N-Bromosuccinimide (NBS) (1.2 eq) is added to the cooled mixture. The reaction is then allowed to warm to room temperature and stirred for approximately 2 hours.[7] The progress is monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[7]

-

Cyclization: Thiourea (1.0 eq) is added to the reaction mixture.[7]

-

Heating: The mixture is heated to 80°C for 2 hours to facilitate the cyclization reaction, forming the thiazole ring.[7]

-

Isolation: After cooling to room temperature, the mixture is filtered. Aqueous ammonia is added to the filtrate to precipitate the product.[7]

-

Purification: The resulting solid is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product with high purity.

Key Applications in Drug Development and Industry

The utility of Ethyl 4-methylthiazole-5-carboxylate is most evident in its application as a critical intermediate for synthesizing Active Pharmaceutical Ingredients (APIs) and other high-value chemicals.[2]

-

Pharmaceuticals: It is a key building block in the synthesis of various therapeutic agents.[1]

-

Cefditoren Pivoxil: This compound is an intermediate for 4-methyl-5-formylthiazole, a key component in the synthesis of the third-generation cephalosporin antibiotic Cefditoren pivoxil.[6][11]

-

Febuxostat: It is used in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[9][12]

-

Anticancer and Antimicrobial Research: The thiazole nucleus is a scaffold of significant interest in medicinal chemistry. Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and investigated for their potential as anticancer and antimicrobial agents.[7][13][14] Studies have shown that compounds incorporating this core structure exhibit promising activity against various cancer cell lines and microbial strains.[14][15]

-

-

Agrochemicals: The compound serves as an intermediate in the development of effective pesticides and herbicides, contributing to improved crop protection and agricultural productivity.[1]

-

Other Industrial Uses:

Safety, Handling, and Hazard Management

Adherence to safety protocols is paramount when working with any chemical intermediate. While Ethyl 4-methylthiazole-5-carboxylate does not present extreme hazards, proper handling is essential to ensure personnel safety and experimental integrity.

Hazard Identification

Based on aggregated GHS data for related thiazole compounds, potential hazards may include:

-

Skin Irritation: May cause skin irritation upon contact.[16][17]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[16]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes exposure and risk.

Workflow: Safe Handling Protocol

Caption: Standard workflow for safely handling chemical intermediates.

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[17] Ensure that safety showers and eyewash stations are readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid breathing dust, fumes, or vapors.[17] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

First Aid Measures:

-

Eyes: If contact occurs, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]

-

Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[17]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[17]

-

Conclusion

Ethyl 4-methylthiazole-5-carboxylate is more than a simple chemical entry in a catalog. It is a versatile and high-value intermediate that underpins significant advancements in pharmaceuticals, agrochemicals, and materials science. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable tool for researchers and developers. Understanding the technical details presented in this guide enables scientists to leverage its full potential while ensuring safe and effective application, thereby contributing to the ongoing innovation in chemical and biomedical fields.

References

- Bouling Chemical Co., Limited. (n.d.). Ethyl 4-Methylthiazole-5-Carboxylate - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.

-

Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Retrieved from [Link]

-

PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 4-methylthiazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.

-

LookChem. (2025). The Crucial Role of Ethyl 4-methyl-5-thiazolecarboxylate in Modern Drug Synthesis. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 20582-55-2 CAS Manufactory [m.chemicalbook.com]

- 5. Ethyl 4-Methylthiazole-5-Carboxylate: Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]

- 6. chembk.com [chembk.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]

- 10. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activities of Ethyl 4-methylthiazole-5-carboxylate Derivatives

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique chemical properties, including the ability of its nitrogen atom to form crucial hydrogen bonds with biological targets, make it an attractive moiety for drug design.[3] Among the vast library of thiazole-based compounds, derivatives of Ethyl 4-methylthiazole-5-carboxylate serve as versatile building blocks for synthesizing agents with significant therapeutic potential.[4] These derivatives have demonstrated a remarkable breadth of biological activities, most notably in the realms of oncology, infectious diseases, and inflammatory conditions.[5][6][7]

This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of Ethyl 4-methylthiazole-5-carboxylate derivatives. It delves into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The content is structured to provide not only methodological steps but also the underlying scientific rationale, empowering researchers to design and execute their own investigations in this promising area of medicinal chemistry.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The five-membered aromatic ring of thiazole is a fundamental component in a variety of natural and synthetic compounds. Its presence in clinically approved drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib underscores its importance in modern pharmacology.[3] The Ethyl 4-methylthiazole-5-carboxylate core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to target specific disease pathways. Derivatives have shown significant potential in treating allergies, hypertension, and bacterial infections, among other conditions.[4]

Synthesis of Ethyl 4-methylthiazole-5-carboxylate Derivatives

The foundational Hantzsch thiazole synthesis remains a primary method for creating the thiazole ring. A modern, efficient one-pot procedure has been developed to synthesize the key intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate, from readily available starting materials.[4] This intermediate is a crucial launchpad for further derivatization.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a high-yield, one-pot procedure that improves upon traditional two-step methods.[4]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, ice bath, heating mantle, and standard laboratory glassware.

Procedure:

-

Set up a round-bottom flask in an ice bath on a magnetic stirrer.

-

To a mixture of ethyl acetoacetate (1.0 eq) in water and THF, slowly add NBS (1.2 eq) while maintaining the temperature below 0°C.

-

Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC).

-

Once the initial reaction is complete, add thiourea (1.0 eq) to the mixture.

-

Heat the reaction mixture to 80°C and maintain for 2 hours.

-

Cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under a vacuum. The resulting compound is Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Causality and Insights: The use of NBS is a critical step for the alpha-halogenation of the ethyl acetoacetate, creating an electrophilic center necessary for the subsequent cyclization with the nucleophilic sulfur of thiourea. The one-pot nature of this reaction enhances efficiency by avoiding the isolation of the unstable halogenated intermediate, leading to significantly improved yields.[4]

Visualization: Synthetic Workflow

Caption: One-pot synthesis of the core thiazole intermediate.

Anticancer Properties

Thiazole derivatives are a highly promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and survival.[3][8] Their ability to selectively target cancer cells while sparing normal cells is a key area of investigation.[8]

Mechanistic Insights: Targeting Cancer Hallmarks

The anticancer effects of these derivatives are often multifaceted. An exhaustive literature survey indicates that thiazole derivatives can induce apoptosis (programmed cell death), disrupt microtubule formation during cell division, and inhibit key signaling pathways essential for cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[9][10]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, thiazole derivatives can effectively starve tumors and prevent metastasis.[10]

Visualization: VEGFR-2 Inhibition Pathway

Caption: Thiazole derivatives can inhibit the VEGFR-2 signaling pathway.

In Vitro Efficacy: A Data-Driven Overview

The cytotoxic activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 4i | SaOS-2 | Osteosarcoma | 0.190 ± 0.045 | [8] |

| 4c | MCF-7 | Breast | 2.57 ± 0.16 | [11] |

| 4c | HepG2 | Liver | 7.26 ± 0.44 | [11] |

| 4d | MDA-MB-231 | Breast | 1.21 | [10] |

| Compound 1d | Various | Multiple | Promising | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Thiazole derivative compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).[11]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ environment.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new and effective drugs.[13] Thiazole derivatives have emerged as a valuable scaffold for creating novel antimicrobial agents with activity against a broad spectrum of pathogens, including resistant strains.[2][14]

Mechanisms of Action against Pathogens

Thiazole derivatives can exert their antimicrobial effects through various mechanisms. Some have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby halting bacterial growth.[6][13] The amphiphilic nature of certain derivatives may also facilitate their integration into microbial cell membranes, disrupting their integrity.[2]

Spectrum of Activity

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound ID | Microorganism | Activity Type | MIC (mg/mL or µM) | Reference |

| Compound 3 | S. aureus, P. aeruginosa, E. coli | Antibacterial | 0.23 - 0.7 | [14] |

| Compound 37c | Various Bacteria | Antibacterial | 46.9 - 93.7 µg/mL | [6] |

| Compound 37c | Various Fungi | Antifungal | 5.8 - 7.8 µg/M | [6] |

| Compound 43b | A. niger | Antifungal | 16.2 µM | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a gold-standard method for quantitative antimicrobial susceptibility testing.[15][16][17]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Thiazole derivative compounds dissolved in a suitable solvent

-

Sterile 96-well microplates

-

Inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ampicillin, Fluconazole)

-

Incubator.

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Adjust the turbidity of the microbial suspension in saline to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the unaided eye.[15]

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous acute and chronic diseases.[18] Thiazole derivatives have demonstrated potent anti-inflammatory activities, offering a potential alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[19]

Mechanism of Action: Modulating the Inflammatory Cascade

A primary mechanism of action for anti-inflammatory thiazole derivatives is the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[7][18] By blocking these enzymes, the compounds prevent the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Visualization: Arachidonic Acid Pathway Inhibition

Caption: Inhibition of COX and LOX enzymes by thiazole derivatives.

In Vivo Efficacy Data

The carrageenan-induced paw edema model in rats is a standard preclinical test for evaluating acute anti-inflammatory activity.[20]

| Compound ID | Model | Max. Inhibition (%) | Reference |

| 3c | Carrageenan-induced paw edema | 44% | [19] |

| 3d | Carrageenan-induced paw edema | 41% | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to screen for acute anti-inflammatory activity.[21]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control drug (e.g., Nimesulide, Diclofenac)[20]

-

Plethysmometer

-

Syringes and needles.

Procedure:

-

Animal Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control, and Test Compound groups.

-

Fasting: Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test compounds and positive control drug orally or intraperitoneally one hour before inducing inflammation. The control group receives only the vehicle.

-

Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Conclusion and Future Perspectives

Ethyl 4-methylthiazole-5-carboxylate derivatives represent a highly versatile and pharmacologically significant class of compounds. The extensive body of research highlights their potent activities against cancer, microbial pathogens, and inflammation. The core scaffold's amenability to chemical modification allows for the generation of large libraries of compounds, which, when coupled with high-throughput screening and robust structure-activity relationship (SAR) studies, can lead to the identification of highly potent and selective drug candidates. Future research should focus on optimizing the pharmacokinetic profiles of lead compounds, exploring novel mechanisms of action, and advancing the most promising derivatives into preclinical and clinical development.

References

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025). PubMed.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.

- Synthesis and Anticancer Activities of Some Thiazole Deriv

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (2022). MDPI.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.

- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024).

- The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022). MDPI.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (2022). PubMed.

- A Review on Thiazole as Anticancer Agents - Neliti. (2018). Neliti.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. WOAH.

- Antimicrobial Susceptibility Testing - Apec.org. Apec.org.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023). MDPI.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central.

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019).

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. (2020). World Journal of Pharmaceutical and Medical Research.

- Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. MSD Manuals.

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.

- In vivo screening method for anti inflammatory agent | PPTX - Slideshare. (2018). Slideshare.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate. (2019).

- Synthesis, anticancer activity and mechanism of action of new thiazole deriv

- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. (2022). MDPI.

- In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Review on Thiazole as Anticancer Agents - Neliti [neliti.com]

- 6. jchemrev.com [jchemrev.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]

- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apec.org [apec.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 20. wjpmr.com [wjpmr.com]

- 21. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]

Ethyl 4-methylthiazole-5-carboxylate: A Cornerstone Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents and high-potential drug candidates.[1] Within this chemical class, Ethyl 4-methylthiazole-5-carboxylate (CAS No. 20582-55-2) has emerged as a particularly versatile and valuable building block.[2][3] Its unique arrangement of functional groups—a reactive ester, a nucleophilic nitrogen, and an aromatic methyl-substituted ring—provides a robust platform for constructing complex molecular architectures. This guide offers a comprehensive overview of Ethyl 4-methylthiazole-5-carboxylate, detailing its fundamental properties, synthesis, and extensive applications. We will explore its role as a key intermediate in the synthesis of prominent drugs, such as the gout therapeutic Febuxostat and the antibiotic Cefditoren Pivoxil, and delve into its utility in developing novel anticancer and antimicrobial agents.[4][5] This document serves as a technical resource, providing field-proven insights and detailed protocols to empower researchers in leveraging this compound for their synthetic and drug development endeavors.

The Thiazole Scaffold: A Privileged Motif in Modern Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry, with nitrogen- and sulfur-containing rings being of particular importance.[4] The 1,3-thiazole ring system is a prominent member of this group, renowned for its stability and diverse biological activities.[6] Thiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antibacterial, anti-HIV, anticancer, and antihypertensive properties.[4][7] This broad utility stems from the thiazole ring's ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, which allows for extensive functionalization. Ethyl 4-methylthiazole-5-carboxylate is a prime example of a highly functionalized thiazole that serves as an efficient starting point for accessing this rich chemical space.[2]

Ethyl 4-methylthiazole-5-carboxylate: Core Properties

A thorough understanding of a building block's physicochemical and safety properties is paramount for its effective and safe utilization in any synthetic workflow.

Physicochemical Properties

Ethyl 4-methylthiazole-5-carboxylate is typically a light yellow to brown liquid or a low-melting solid.[2][8] Its key properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 20582-55-2 | [2][9][10] |

| Molecular Formula | C₇H₉NO₂S | [2][8][9] |

| Molecular Weight | 171.22 g/mol | [2][8][9] |

| Appearance | Light yellow to brown liquid or solid | [2][8] |

| Melting Point | 23-28 °C (lit.) | [2][9] |

| Boiling Point | ~233-256 °C at 760 mmHg (lit.) | [8][9] |

| Density | ~1.198 g/cm³ (Predicted) | [9] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); less soluble in water. | [8] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for confirming the identity and purity of starting materials and products. While a specific spectrum for the title compound is not provided in the search results, the data for the closely related and common precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate, offers valuable insight into the characteristic signals of the 4-methylthiazole-5-carboxylate core.

| Data Type | Characteristic Signals for Ethyl 2-amino-4-methylthiazole-5-carboxylate | Reference |

| ¹H NMR | δ 1.19 (t, 3H, OCH₂CH₃ ), 2.36 (s, 3H, thiazole-4-CH₃ ), 4.13 (q, 2H, OCH₂ CH₃), 7.69 (s, 2H, NH₂ ) | [4] |

| ¹³C NMR | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C ) | [4] |

| Mass Spec. | m/z 187 (M+H⁺) | [4] |

Note: The data presented is for Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6), a key synthetic precursor.

Safety and Handling

Safe laboratory practice necessitates adherence to established safety protocols. Ethyl 4-methylthiazole-5-carboxylate should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.[11]

-

General Handling: Store in a cool, dry, well-ventilated area away from heat sources and strong oxidizing agents.[8] Keep containers tightly sealed to prevent exposure to moisture and air.[8]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[11]

-

Skin Contact: Wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[11]

-

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[11]

Synthesis of Thiazole-5-Carboxylates

The construction of the thiazole ring is a classic topic in heterocyclic chemistry, with the Hantzsch thiazole synthesis being the most prominent and widely adopted method.[12][13]

The Hantzsch Thiazole Synthesis: A Foundational Approach

First described by Arthur Hantzsch in 1887, this reaction provides a direct route to thiazoles through the condensation of an α-haloketone with a thioamide.[6][13] The reaction proceeds via an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[12] This method is valued for its simplicity, use of readily available starting materials, and generally high yields.[6][12]

Caption: Generalized workflow of the Hantzsch Thiazole Synthesis.

Detailed Protocol: An Efficient One-Pot Synthesis of a Key Precursor

While the classic Hantzsch synthesis is robust, modern organic chemistry often favors process efficiency through one-pot procedures. A highly efficient one-pot synthesis for Ethyl 2-amino-4-methylthiazole-5-carboxylate, a direct precursor to many advanced intermediates, has been developed, avoiding the isolation of the unstable α-bromo intermediate.[4]

Reaction: Ethyl acetoacetate + N-Bromosuccinimide (NBS) + Thiourea → Ethyl 2-amino-4-methylthiazole-5-carboxylate

Methodology:

-

Initial Setup: To a reaction vessel equipped with a stirrer, add ethyl acetoacetate (1.0 equiv.), water, and tetrahydrofuran (THF). Cool the mixture to below 0 °C in an ice bath.[4]

-

Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 equiv.) to the cooled mixture.[4] Causality: The α-position of the β-keto ester is readily halogenated. Performing this at low temperature controls the reaction rate and minimizes side products.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material (ethyl acetoacetate) by Thin-Layer Chromatography (TLC).[4] Self-Validation: TLC provides a crucial in-process control to ensure the bromination is complete before proceeding, which is essential for maximizing yield.

-

Cyclization: Once the starting material is consumed, add thiourea (1.0 equiv.) to the reaction mixture.[4]

-

Heating: Heat the mixture to 80 °C for 2 hours.[4] Causality: The elevated temperature facilitates the nucleophilic attack of the thiourea sulfur on the α-bromo ketone, followed by cyclization and dehydration to form the stable thiazole ring.

-

Work-up and Isolation: After cooling, collect the precipitated solid product by filtration. Wash the filter cake thoroughly with water (3x) to remove water-soluble byproducts.[4]

-

Purification: Recrystallize the crude product from ethyl acetate to yield the pure Ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.[4] This one-pot method has been reported to achieve yields as high as 72%.[4]

Caption: One-pot synthesis workflow for a key thiazole precursor.

A Versatile Building Block in Action

The synthetic utility of Ethyl 4-methylthiazole-5-carboxylate lies in the differential reactivity of its functional groups. The ester can undergo hydrolysis, amidation, or reduction, while the thiazole ring can be further functionalized. This versatility makes it a preferred intermediate for creating diverse molecular libraries.[2]

Case Studies in Drug Development and Agrochemicals

The true value of a building block is demonstrated by its successful application in synthesizing high-value target molecules.

Synthesis of Febuxostat Intermediate

Febuxostat is a potent xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[5] Ethyl 4-methylthiazole-5-carboxylate derivatives are central to its synthesis. For example, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a key intermediate in one of the patented synthetic routes.[5][14] The synthesis involves the cyclization of a substituted thiobenzamide with an ethyl 2-chloroacetoacetate derivative, showcasing a direct application of the Hantzsch synthesis principle.[14]

Synthesis of Cefditoren Pivoxil Intermediate

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic.[9] A key fragment of this complex molecule is 4-methyl-5-formylthiazole, which is synthesized from Ethyl 2-amino-4-methylthiazole-5-carboxylate.[4] This demonstrates the utility of the thiazole core in constructing crucial components of advanced antibiotics.

Platform for Novel Therapeutic Agents

Beyond established drugs, the thiazole scaffold is a fertile ground for discovering new therapeutic agents.

-

Anticancer Activity: Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of mucin oncoproteins, which are targets for breast cancer therapy.[15] Several compounds in this class showed potent activity against MDA-MB-231 breast adenocarcinoma cell lines.[15] Furthermore, other substituted thiazoles have shown promising antileukemic activity.[4]

-

Antimicrobial Agents: The unique structure of the thiazole ring makes it a valuable component in the design of new antimicrobial drugs.[2][7] Research has shown that various derivatives exhibit significant antibacterial and antifungal properties, providing a pathway to address the challenge of multi-drug resistant (MDR) bacteria.[5][7]

-

Agrochemicals: The utility of this compound extends to agriculture, where it serves as an intermediate in the synthesis of effective pesticides and herbicides, contributing to improved crop yields.[2]

Conclusion and Future Outlook

Ethyl 4-methylthiazole-5-carboxylate is more than just a chemical intermediate; it is an enabling tool for innovation in organic synthesis, medicinal chemistry, and materials science. Its robust synthesis, versatile reactivity, and proven track record as a precursor to high-value molecules solidify its importance for researchers. The continued exploration of new reactions and applications for this scaffold will undoubtedly lead to the development of next-generation pharmaceuticals, agrochemicals, and specialty polymers.[2] As the demand for complex and effective small molecules grows, the role of foundational building blocks like Ethyl 4-methylthiazole-5-carboxylate will only become more critical.

References

- Bouling Chemical Co., Limited. (n.d.). Ethyl 4-Methylthiazole-5-Carboxylate - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.

-

Li, J., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(4), 483-490. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 4-methylthiazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

Autechem. (2024). The Crucial Role of Ethyl 4-methyl-5-thiazolecarboxylate in Modern Drug Synthesis. Retrieved from [Link]

- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- Google Patents. (2017). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Boukhalkhal, K., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 169. Retrieved from [Link]

-

ResearchGate. (2018). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4159-4164. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

SpringerLink. (2014). Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan- 2-carboxylate with Selected Bases. Russian Journal of Organic Chemistry, 50, 1530-1534. Retrieved from [Link]

- Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]